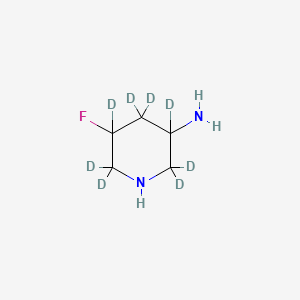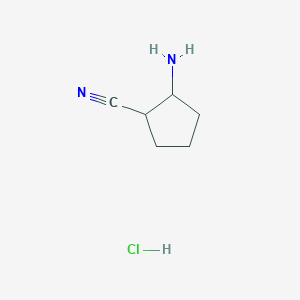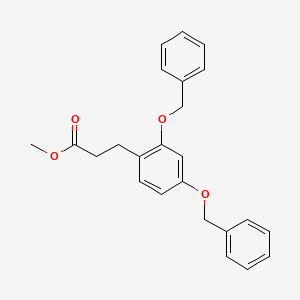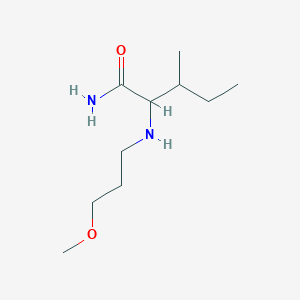![molecular formula C36H34F6IrN6P B14787013 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-phenylpyridine and a ligand containing 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine The hexafluorophosphate anion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with 2-phenylpyridine and the ligand 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The hexafluorophosphate anion is introduced through the use of hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using iridium salts, 2-phenylpyridine, and the ligand under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(4+) species, while reduction may produce iridium(2+) complexes. Substitution reactions can result in the formation of new iridium-ligand complexes.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of this compound involves the coordination of the iridium center with target molecules. The iridium center can facilitate electron transfer processes, activate small molecules, and promote bond formation or cleavage. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: A ligand commonly used in coordination chemistry with transition metals.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
Iridium(3+) Complexes: A class of compounds with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate lies in its specific combination of ligands and the iridium center. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C36H34F6IrN6P |
|---|---|
Peso molecular |
887.9 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
InChI |
InChI=1S/C14H18N4.2C11H8N.F6P.Ir/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h5-10H,1-4H3;2*1-6,8-9H;;/q;3*-1;+3 |
Clave InChI |
ZAIJLOLQIZPHKA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)



![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)




![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
